An In-depth Technical Guide to (4-Amino-2-methylphenyl)boronic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to (4-Amino-2-methylphenyl)boronic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Core Compound Identification and Properties
(4-Amino-2-methylphenyl)boronic acid is a substituted arylboronic acid, a class of compounds that has garnered significant interest in organic chemistry and drug discovery. Its structure features a phenyl ring substituted with a boronic acid group, an amino group, and a methyl group. This unique combination of functional groups makes it a versatile building block in synthesis.
A critical point of clarification is the distinction between (4-Amino-2-methylphenyl)boronic acid and its common derivative, the pinacol ester. While often used interchangeably in supplier catalogs, they are distinct chemical entities. The free boronic acid is the parent compound, whereas the pinacol ester is a protected form that can offer advantages in terms of stability and handling.
| Property | (4-Amino-2-methylphenyl)boronic acid | (4-Amino-2-methylphenyl)boronic acid pinacol ester |
| Molecular Formula | C₇H₁₀BNO₂[1] | C₁₃H₂₀BNO₂[2] |
| Molecular Weight | 150.97 g/mol [1] | 233.11 g/mol [2] |
| CAS Number | Not explicitly assigned in major databases | 631911-01-8[2][3] |
| Appearance | Typically a solid | Solid |
| Key Structural Feature | Contains a -B(OH)₂ group | The boronic acid is protected as a pinacol ester |
Synthesis of (4-Amino-2-methylphenyl)boronic Acid
The synthesis of (4-Amino-2-methylphenyl)boronic acid can be approached through a multi-step process, often starting from a readily available substituted aniline. A plausible and established synthetic strategy involves the protection of the amino group, followed by a lithium-halogen exchange, borylation, and subsequent deprotection. This method is adapted from similar syntheses of substituted aminophenylboronic acids.[4]
Proposed Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of (4-Amino-2-methylphenyl)boronic acid from 4-bromo-3-methylaniline.
Caption: Proposed Synthesis Workflow
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for analogous compounds.[4]
-
Protection of the Amino Group:
-
Dissolve 4-bromo-3-methylaniline in an appropriate anhydrous solvent (e.g., tetrahydrofuran, THF).
-
Add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by extraction and purify the protected intermediate.
-
-
Lithium-Halogen Exchange and Borylation:
-
Dissolve the protected 4-bromo-3-methylaniline in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of n-butyllithium in hexanes. Stir for a specified time to allow for the lithium-halogen exchange.
-
Add a trialkyl borate (e.g., trimethyl borate) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Deprotection:
-
Quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl).
-
The acidic conditions will hydrolyze the borate ester and cleave the protecting group.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove impurities.
-
Adjust the pH of the aqueous layer to precipitate the product, which can then be collected by filtration.
-
Purification of Arylboronic Acids
The purification of arylboronic acids can be challenging due to their polarity and potential for dehydration to form boroxines (cyclic anhydrides).[5] Several methods can be employed to obtain high-purity (4-Amino-2-methylphenyl)boronic acid.
Recrystallization
Recrystallization is a common and effective method for purifying boronic acids.[5][6] The choice of solvent is crucial.
-
Protocol for Recrystallization:
-
Dissolve the crude (4-Amino-2-methylphenyl)boronic acid in a minimum amount of a hot solvent (e.g., water or a water/ethanol mixture).
-
If the solution is colored, a small amount of activated carbon can be added and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Chromatography
While boronic acids can interact strongly with silica gel, flash column chromatography can be used for purification.[5] To mitigate issues like deboronation on silica, a short plug of silica can be used, or the silica gel can be pre-treated with boric acid.[7]
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[8][9][10] (4-Amino-2-methylphenyl)boronic acid is a valuable coupling partner in these reactions, allowing for the introduction of the 4-amino-2-methylphenyl moiety into a target molecule.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[8][10]
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling
Exemplary Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.[11][12]
-
Reaction Setup:
-
To a reaction vessel, add the aryl halide (1.0 mmol), (4-Amino-2-methylphenyl)boronic acid (1.2 mmol), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a suitable ligand if necessary.
-
Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
-
Reaction Execution:
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Significance in Drug Discovery and Medicinal Chemistry
Boronic acids and their derivatives are increasingly recognized for their potential in medicinal chemistry.[13] They can act as bioisosteres for carboxylic acids, form reversible covalent bonds with biological targets, and serve as key intermediates in the synthesis of complex drug molecules.[14]
As Building Blocks for Kinase Inhibitors
The 4-anilinoquinazoline scaffold is a well-known pharmacophore in the development of tyrosine kinase inhibitors. The synthesis of derivatives of this scaffold often relies on the Suzuki-Miyaura coupling. (4-Amino-2-methylphenyl)boronic acid can be used to introduce the 4-amino-2-methylphenyl group onto the quinazoline core, potentially leading to compounds with selective inhibitory activity against kinases like EGFR and VEGFR2.[15] The amino group on the boronic acid provides a handle for further functionalization, allowing for the exploration of structure-activity relationships.[16]
In Glucose-Responsive Drug Delivery Systems
Phenylboronic acids are known to form reversible covalent bonds with diols, a property that has been extensively explored in the development of glucose-responsive materials for insulin delivery.[17][18] While not a direct application of (4-Amino-2-methylphenyl)boronic acid itself, the underlying chemistry of aminophenylboronic acids is central to this field. The amino group can be used to conjugate the boronic acid moiety to polymers like chitosan, creating "smart" drug delivery systems that release their payload in response to changes in glucose concentration.[19][20]
Logical Application Framework
Caption: Application Framework
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry, and well-ventilated place, away from oxidizing agents.
References
- Hall, D. G. (Ed.). (2011).
-
P212121 Store. 4-Amino-2-methylphenylboronic acid, pinacol ester | CAS 631911-01-8. [Link]
- Al-Nemrawi, N. K., & Al-Hiari, Y. M. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(2), 001-014.
- Wang, B., Wang, Y., Zhang, L., & Zhang, X. (2014). Phenylboronic acid-based glucose-responsive polymeric nanoparticles: Synthesis and applications in drug delivery. Polymer Chemistry, 5(5), 1585-1594.
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Global Substance Registration System (GSRS). 4-AMINO-2-METHYLPHENYLBORONIC ACID. [Link]
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ResearchGate. How to purify boronic acids/boronate esters?. [Link]
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Reddit. Purification of boronic acids?. [Link]
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Reddit. Purification of alkyl Bpin/other alkyl boronic esters. [Link]
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Journal of Applied Pharmaceutical Science. Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. [Link]
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ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
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PubMed. Phenylboronic Acid-polymers for Biomedical Applications. [Link]
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MDPI. Synthesis of Boron-Containing Primary Amines. [Link]
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RSC Publishing. Selective inhibition of EGFR and VEGFR2 tyrosine kinases controlled by a boronic acid substituent on 4-anilinoquinazolines. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Taylor & Francis. Phenylboronic acid – Knowledge and References. [Link]
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ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4-chloro-7-azaindole. [Link]
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RSC Publishing. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. [Link]
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University of Toronto. Synthesis and applications of aminoboronic acids. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ScienceDirect. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
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National Institutes of Health. Synthesis of biologically active boron-containing compounds. [Link]
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National Institutes of Health. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. [Link]
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National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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Semantic Scholar. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. [Link]
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